
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine is a cyclic organosilicon compound with the molecular formula C11H27NO5Si2 and a molecular weight of 309.51 g/mol . This compound is known for its unique structure, which includes both silicon and nitrogen atoms within a five-membered ring. It is often used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine typically involves the reaction of bis(trimethoxysilylpropyl)amine with 3-chloropropyltrimethoxysilane . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is used in the modification of biomolecules and surfaces to enhance their properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine involves its ability to form covalent bonds with various substrates through its silicon and nitrogen atoms. The compound can undergo hydrolysis to form silanol groups, which can further react with other functional groups to form stable bonds. This reactivity makes it useful in various applications where strong adhesion and modification of surfaces are required .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine include:
3-Aminopropyltrimethoxysilane: Used as a coupling agent and surface modifier.
Bis(trimethoxysilylpropyl)amine: Used in the synthesis of other organosilicon compounds.
3-Chloropropyltrimethoxysilane: Used as an intermediate in the synthesis of various organosilicon compounds.
Compared to these compounds, this compound is unique due to its cyclic structure, which imparts different reactivity and functional properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H27NO5Si2 |
|---|---|
Molecular Weight |
309.51 g/mol |
IUPAC Name |
3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C11H27NO5Si2/c1-13-18(14-2)10-6-8-12(18)9-7-11-19(15-3,16-4)17-5/h6-11H2,1-5H3 |
InChI Key |
OBSCXZUWRCYEQX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(CCCN1CCC[Si](OC)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
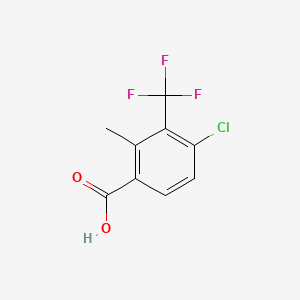
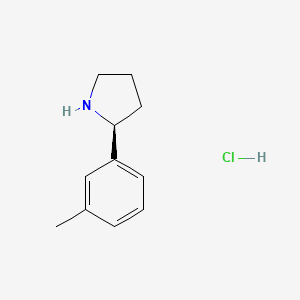
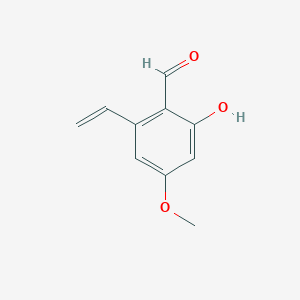
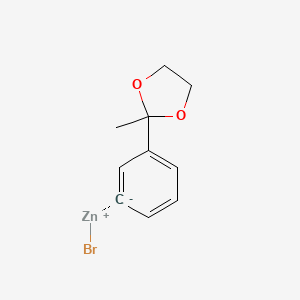
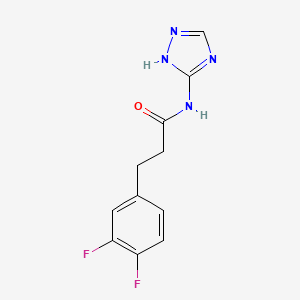
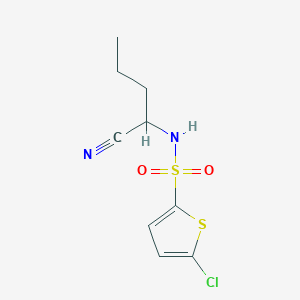
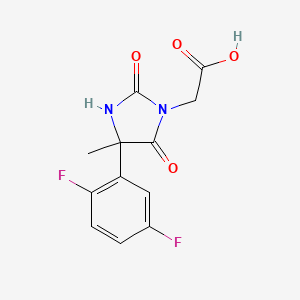
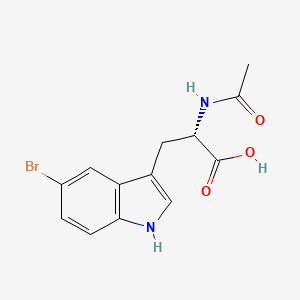
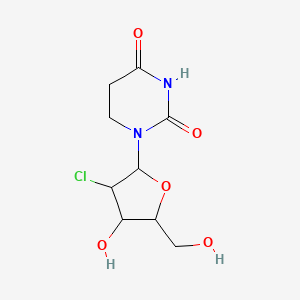
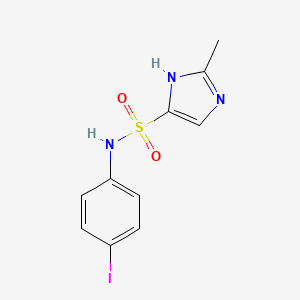

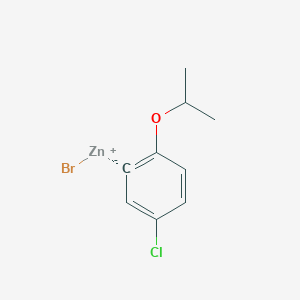
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
